molecular formula C15H11FO4 B6404960 5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261990-67-3

5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6404960
CAS RN: 1261990-67-3
M. Wt: 274.24 g/mol
InChI Key: OKHQDJPUJNPEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% (5-F3MCPB) is a derivative of benzoic acid and is commonly used in the synthesis of organic compounds. It is a crystalline solid at room temperature and has a melting point of 147-148°C. 5-F3MCPB is a useful reagent for a variety of organic transformations and is often used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% is an electrophilic reagent, meaning it can react with nucleophiles, such as amines, to form new covalent bonds. The reaction is catalyzed by the presence of a base, such as potassium carbonate, and proceeds through a series of steps. In the first step, the electrophilic 5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% reacts with the nucleophile to form an intermediate. In the second step, the intermediate is attacked by a base, resulting in the formation of a new covalent bond between the two reactants.
Biochemical and Physiological Effects
5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% has not been reported to have any biochemical or physiological effects in humans or animals. It is not known to be toxic or carcinogenic, and is generally regarded as safe for laboratory use.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments include its high purity and its ability to react with a wide range of nucleophiles. It is also relatively inexpensive and is easy to handle. The main limitation of 5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% is that it is sensitive to air and moisture, and must be stored in a dry environment.

Future Directions

For 5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% include its use in the synthesis of more complex organic compounds, such as pharmaceuticals and agrochemicals. It could also be used to synthesize materials for use in optoelectronic devices. In addition, 5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% could be used as a catalyst for the synthesis of heterocyclic compounds, such as pyridines and pyrimidines. Finally, 5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% could be used to synthesize new materials with interesting properties, such as materials for use in nanotechnology.

Synthesis Methods

The most common method for synthesizing 5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% is through the reaction of 3-methoxycarbonylphenylmagnesium bromide and 5-fluorobenzoic acid in tetrahydrofuran (THF). The reaction is carried out at room temperature and yields a white crystalline solid with a purity of 95%.

Scientific Research Applications

5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% is a useful reagent for the synthesis of a variety of organic compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines, which are important building blocks in drug discovery. In addition, 5-Fluoro-3-(3-methoxycarbonylphenyl)benzoic acid, 95% has been used in the synthesis of organic materials for use in optoelectronic devices.

properties

IUPAC Name

3-fluoro-5-(3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)10-4-2-3-9(5-10)11-6-12(14(17)18)8-13(16)7-11/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHQDJPUJNPEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690680
Record name 5-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261990-67-3
Record name 5-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.